molecular formula C14H33NO7S B1656142 Lauryl sulfate tris salt CAS No. 50996-85-5

Lauryl sulfate tris salt

Cat. No.: B1656142
CAS No.: 50996-85-5
M. Wt: 359.48 g/mol
InChI Key: GQVPKTHOBIZUCH-UHFFFAOYSA-N
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Description

Lauryl sulfate tris salt, also known as sodium this compound, is an anionic surfactant widely used in various industries. It is known for its ability to lower the surface tension of aqueous solutions, making it an effective detergent and emulsifier. This compound is commonly found in personal care products, pharmaceuticals, and industrial applications.

Biochemical Analysis

Biochemical Properties

Lauryl sulfate tris salt plays a significant role in biochemical reactions. It acts as an emulsifying agent, modified-release agent, penetration enhancer, solubilizing agent, tablet, and capsule lubricant . It interacts with various enzymes, proteins, and other biomolecules, facilitating the dissolution of both polar and non-polar materials .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function by acting as a surfactant, trapping oil and dirt so it can be rinsed away with water . It can cause irritation to the skin when used in high amounts or with long exposure times .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its amphiphilic properties. Its hydrocarbon tail combined with a polar “headgroup” gives the compound properties that make it useful as a detergent . It can interact with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been found to cause irritation, and this irritation subsides once the skin is no longer exposed to this compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl sulfate tris salt is typically synthesized through the sulfation of lauryl alcohol, followed by neutralization with trisodium phosphate. The reaction involves the following steps:

    Sulfation: Lauryl alcohol is reacted with sulfur trioxide to form lauryl sulfate.

    Neutralization: The resulting lauryl sulfate is then neutralized with trisodium phosphate to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation reactors where lauryl alcohol is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized in a separate reactor with trisodium phosphate. The final product is purified and dried to obtain the desired form of this compound.

Chemical Reactions Analysis

Types of Reactions: Lauryl sulfate tris salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it back to lauryl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Lauryl alcohol.

    Substitution: Various substituted lauryl compounds depending on the nucleophile used.

Scientific Research Applications

Lauryl sulfate tris salt has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: It is employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

    Medicine: It is used in pharmaceutical formulations as an emulsifying agent and penetration enhancer.

    Industry: It is used in detergents, cleaning agents, and personal care products for its foaming and cleaning properties.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another anionic surfactant with similar properties but different molecular structure.

    Sodium laureth sulfate: A related compound with ethoxylated groups, providing different solubility and foaming characteristics.

    Ammonium lauryl sulfate: Similar surfactant properties but with ammonium as the counterion.

Uniqueness: Lauryl sulfate tris salt is unique due to its specific combination of lauryl sulfate and trisodium phosphate, providing distinct properties such as enhanced solubility and stability in various formulations. Its ability to act as both a surfactant and emulsifier makes it versatile for a wide range of applications.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;decyl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVPKTHOBIZUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965270
Record name Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50996-85-5
Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050996855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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